molecular formula C15H14FNO2 B5850414 3-ethoxy-N-(2-fluorophenyl)benzamide

3-ethoxy-N-(2-fluorophenyl)benzamide

Cat. No.: B5850414
M. Wt: 259.27 g/mol
InChI Key: ISYJTCGKKLETJU-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(2-fluorophenyl)benzamide is a fluorinated benzamide derivative characterized by an ethoxy substituent at the 3-position of the benzamide ring and a 2-fluorophenyl group attached to the amide nitrogen.

Properties

IUPAC Name

3-ethoxy-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-19-12-7-5-6-11(10-12)15(18)17-14-9-4-3-8-13(14)16/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYJTCGKKLETJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(2-fluorophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzoic acid and 2-fluoroaniline.

    Amidation Reaction: The 3-ethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 3-Chloro-N-(2-fluorophenyl)benzamide (Compound I)
    This analog replaces the ethoxy group with a chlorine atom at the 3-position. The chloro substituent, being electron-withdrawing, reduces electron density on the benzamide ring compared to the ethoxy group (electron-donating). X-ray studies reveal polymorphic forms (IA, IB) stabilized by C-H···O and halogen interactions, which may enhance crystalline stability but reduce solubility compared to the ethoxy analog .

  • 4-Butoxy-N-(2-fluorophenyl)benzamide (VU0040237) The butoxy group at the 4-position acts as a positive allosteric modulator (PAM) for metabotropic glutamate receptors (mGlu5). The longer alkoxy chain (butoxy vs. However, the 4-position substitution may alter binding site accessibility compared to 3-ethoxy derivatives .

Fluorine Substitution and Hydrogen Bonding

  • 2-Fluoro-N-(2-fluorophenyl)benzamide (42) NMR studies demonstrate intramolecular C-F···H-N hydrogen bonding between the fluorine at position 2 of the benzamide and the amide hydrogen. In contrast, 3-ethoxy-N-(2-fluorophenyl)benzamide lacks this specific interaction, which may increase conformational flexibility and alter pharmacokinetics .

Alkoxy Chain Modifications

  • 2-Ethoxy-N-(3-hydroxyphenyl)benzamide
    The ethoxy group at position 2 and a hydroxyl group on the aniline ring introduce additional hydrogen-bonding capacity. This increases polarity (polar surface area ~50 Ų) compared to the target compound (polar surface area ~31.8 Ų), likely improving aqueous solubility but reducing membrane permeability .

Heterocyclic and Complex Derivatives

  • Mosapride Metabolites Metabolites of mosapride, such as 4-amino-5-chloro-2-ethoxy-N-([4-(4-fluorobenzyl)-2-morpholinyl]methyl)benzamide, feature morpholine and fluorobenzyl groups. These structural additions enhance serotonin 5-HT4 receptor binding but reduce agonistic activity compared to the parent compound, highlighting how bulkier substituents can diminish efficacy despite improved specificity .

Physicochemical and Pharmacological Properties

Physicochemical Comparison

Compound Molecular Weight logP Polar Surface Area (Ų) Key Substituents
This compound 273.3 3.51 31.8 3-ethoxy, 2-fluorophenyl
3-Chloro-N-(2-fluorophenyl)benzamide 263.7 3.2* 29.1 3-chloro, 2-fluorophenyl
4-Butoxy-N-(2-fluorophenyl)benzamide 303.3* ~4.5* 29.5 4-butoxy, 2-fluorophenyl
2-Ethoxy-N-(3-hydroxyphenyl)benzamide 257.3 2.8* 50.1 2-ethoxy, 3-hydroxyphenyl

*Estimated values based on structural analogs.

Pharmacological Implications

  • Receptor Binding : The 3-ethoxy group in the target compound may occupy hydrophobic pockets in enzyme active sites, as seen in CETP inhibitors with fluorinated benzamides .
  • Metabolic Stability: Fluorine at the 2-position of the phenyl ring may reduce cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated analogs .

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